Deoxyschizandrin,(S)
Description
Origin and Traditional Medicinal Context of Schisandra chinensis
Schisandra chinensis, commonly known as magnolia berry or five-flavor fruit (wuweizi in Chinese, omija in Korean), is a perennial deciduous woody vine native to the forests of Northern China, the Russian Far East, and Korea wikidata.org. For centuries, its berries have been a cornerstone of traditional East Asian medicine, valued for their multifaceted therapeutic properties thegoodscentscompany.com. Historically, Schisandra chinensis has been utilized as a sedative, antitussive, and a general tonic agent . Traditional applications include the treatment of various ailments such as cough, fatigue, spontaneous sweating, dysentery, and insomnia thegoodscentscompany.com. It is also recognized in traditional Chinese medicine as a tonic beneficial for kidney function and brain health .
Chemical Classification of Deoxyschizandrin (B1210598) as a Dibenzocyclooctadiene Lignan (B3055560)
Deoxyschizandrin is a significant bioactive isolate derived from Schisandra chinensis nih.gov. Chemically, it belongs to the class of dibenzocyclooctadiene lignans (B1203133), which are characteristic and major components of plants within the Schisandraceae family thegoodscentscompany.comnih.gov. These lignans represent the primary bioactive constituents responsible for the diverse pharmacological effects observed in Schisandra chinensis uni.lu. The preferred IUPAC name for deoxyschizandrin is (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c] wikidata.organnulene nih.gov. Its molecular formula is C24H32O6, with a molar mass of 416.514 g·mol−1 nih.gov.
Overview of Broad Bioactivity Spectrum of Deoxyschizandrin in Research
Modern pharmacological studies have extensively explored the wide range of bioactivities exhibited by deoxyschizandrin thegoodscentscompany.com. Its notable effects include neuroprotective, hepatoprotective, antioxidant, antiviral, and antidiabetic properties thegoodscentscompany.com. Research indicates that deoxyschizandrin functions as an agonist of the adiponectin receptor 2 (AdipoR2) nih.gov. Furthermore, studies have shown its potential in overcoming drug resistance in lung cancer cells nih.gov and its ability to induce G0/G1 phase cell cycle arrest in human ovarian cancer cells, while also inhibiting the protumoral activation of tumor-associated macrophages thegoodscentscompany.comnih.gov. Deoxyschizandrin has also been identified as a specific probe substrate for human cytochrome P450 3A (CYP3A) and interacts with liver uptake transporters OATP1B1 and OATP1B3, suggesting its involvement in drug metabolism and transport pathways nih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3,4,5,14,15,16-hexamethoxytricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C22H28O6/c1-23-15-11-13-9-7-8-10-14-12-16(24-2)20(26-4)22(28-6)18(14)17(13)21(27-5)19(15)25-3/h11-12H,7-10H2,1-6H3 |
InChI Key |
ZEWNZUWKGUGEKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCCCC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies of Deoxyschizandrin
Distribution within Schisandra Species, Particularly Schisandra chinensis Fruits
Deoxyschizandrin (B1210598) is a characteristic component of Schisandra chinensis fruits, which are traditionally used for medicinal purposes. nih.govmetabolomicsworkbench.orgchemspider.com It is often found alongside other significant lignans (B1203133) such as schizandrin (B1681555), schisantherin A, and γ-schizandrin. uni.lunih.gov Studies have identified deoxyschizandrin in S. chinensis seeds, with reported concentrations ranging from 0.07% to 1.09%. wikipedia.org In Schisandra chinensis fruit extracts, deoxyschizandrin (Schisandrin A) has been reported as a dominant metabolite, with concentrations around 43.65 mg/100 g dry weight. nih.gov Beyond Schisandra chinensis, deoxyschizandrin has also been successfully isolated from Schisandra sphenanthera Fructus. cenmed.comnih.gov
Extraction Methodologies for Deoxyschizandrin
The extraction of deoxyschizandrin from natural sources employs various methodologies, each with its own advantages and considerations regarding efficiency and solvent consumption. Traditional approaches often involve solid-liquid extraction followed by liquid-liquid extraction using different solvents, and then column chromatography. wikipedia.org However, these conventional methods can be time-consuming, require substantial solvent volumes, and may result in lower product recovery rates. wikipedia.org
Ethanol (B145695) Extraction: A common and effective method for extracting deoxyschizandrin involves the use of ethanol. Dried Schisandra chinensis fruits can be subjected to maceration with 80% aqueous ethanol, followed by concentration of the extracts under vacuum. thegoodscentscompany.com Another reported technique involves refluxing extraction of Schisandra chinensis medicinal material with 85% ethanol at 90°C. researchgate.net
Supercritical Fluid Extraction (SFE): Supercritical fluid extraction, primarily utilizing supercritical carbon dioxide (CO2), represents a modern and efficient approach for the extraction, isolation, and separation of natural compounds. nih.govmetabolomicsworkbench.orgctdbase.org SFE offers notable benefits such as high purity, superior extraction yields, and minimal solvent residue in the final product. ctdbase.org For Schisandra chinensis berries, SFE can be performed dynamically, for instance, at a flow rate of 50 g/minute , an extraction pressure of 200 bar, and a temperature of 40°C, using a mixture of 99% CO2 and 1% isopropyl alcohol. nih.govmetabolomicsworkbench.org SFE has also been effectively applied to extract lignans, including deoxyschizandrin, from Schisandra chinensis stems and leaves. Optimal conditions for lignan (B3055560) extraction from stems were identified as 27 MPa and 50°C, yielding 1.3% dry weight with a lignan content exceeding 32 wt.% in the extract. For leaves, optimal conditions were 27 MPa and 60°C, resulting in a lignan yield of 0.22% dry weight. nih.gov The addition of 2-4% ethanol to the CO2 solvent in SFE can enhance the extraction rate, though it may not significantly increase the ultimate yield of lignans. nih.gov
Homogeneous Ionic Liquid Microextraction (HILME): A more recent development in extraction techniques is Homogeneous Ionic Liquid Microextraction (HILME). This method has been developed for the extraction of deoxyschizandrin from both Schisandra chinensis and Schisandra sphenanthera. frontiersin.org HILME employs 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4MIM][BF4]) aqueous solution as the extraction solvent and ammonium (B1175870) hexafluorophosphate (B91526) ([NH4][PF6]) as an ion-pairing agent. frontiersin.org This technique is advantageous as it avoids the use of volatile organic solvents and requires less sample, extraction time, and solvent compared to conventional methods like ultrasonic and Soxhlet extraction. frontiersin.org
Purification Techniques for Deoxyschizandrin from Natural Extracts
After initial extraction, various purification techniques are employed to isolate and concentrate deoxyschizandrin to a high purity.
Macroporous Resins: Macroporous resin adsorption technology is increasingly favored for the enrichment and purification of compounds from herbal crude extracts. wikipedia.org These resins offer distinct advantages, including favorable adsorption properties, cost-effectiveness, reduced solvent consumption, and ease of regeneration. wikipedia.org The HPD5000 resin has been specifically identified as highly effective for enriching and purifying deoxyschizandrin and γ-schizandrin from Schisandra chinensis extracts. uni.luwikipedia.orgcd-bioparticles.net Optimized adsorption conditions on HPD5000 resin for deoxyschizandrin include a concentration of 23.85 µg/mL in the sample solution, a processing volume of 13 bed volumes (BV), a flow rate of 4 BV/h, and a temperature of 20°C. wikipedia.org Desorption is optimally achieved using a 90% ethanol solution at a flow rate of 2 BV/h. wikipedia.org Through this method, the purity of deoxyschizandrin can be significantly enhanced, increasing by 12.62-fold from an initial 0.37% to 4.67%, with a recovery rate of 84.04%. wikipedia.orgcd-bioparticles.net Additionally, Amberlite XAD-2, a neutral polymeric resin, has been utilized in Schisandra chinensis plant cell cultures to not only enhance the production of deoxyschizandrin but also facilitate its recovery and purification. wikipedia.org
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a robust liquid-liquid partition chromatography technique widely applied for the preparative separation and purification of natural products. It is recognized for its simplicity, speed, convenience, and suitability for obtaining pure deoxyschizandrin. cenmed.comnih.gov HSCCC has been successfully implemented for the single-step preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus, achieving a high purity of 98.5%. cenmed.comnih.gov A common solvent system employed for HSCCC separation of deoxyschizandrin is n-hexane–ethanol–water in a 6:5:4 (v/v/v) ratio. nih.gov This technique has also been combined with preparative high-performance liquid chromatography (HPLC) for the purification of lignans from S. chinensis stems. wikipedia.org A combined approach using silica (B1680970) gel column chromatography and HSCCC has demonstrated efficacy in separating and purifying deoxyschizandrin from S. chinensis fruits, yielding deoxyschizandrin with 94.3% purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental analytical and preparative technique extensively used for the determination and purification of deoxyschizandrin. uni.luwikipedia.orgwikipedia.orguni.lufrontiersin.org Both analytical and preparative HPLC methods, often coupled with UV detection (HPLC-UV or RP-HPLC with UV detection), are routinely employed for the precise quantification and isolation of deoxyschizandrin from complex extracts. wikipedia.orgwikipedia.orguni.lufrontiersin.org
Supercritical Fluid Chromatography (SFC): SFC systems, such as the Prep 100q SFC System, are utilized for the isolation of deoxyschizandrin (Schisandrin A) from SFE-extracted Schisandra berries. nih.govmetabolomicsworkbench.org SFC purification can significantly improve the purity of deoxyschizandrin, with reported increases from approximately 29% in crude extracts to over 92% based on UV 220 nm area counts. nih.govmetabolomicsworkbench.org
Synthetic Strategies and Chemical Modification Research on Deoxyschizandrin
Total Synthesis Approaches for Deoxyschizandrin (B1210598)
The construction of the sterically congested eight-membered ring and control of the atropisomerism of the biaryl bond are the central challenges in the total synthesis of Deoxyschizandrin. Various strategies have been developed to address these issues.
De novo synthesis offers a flexible route to Deoxyschizandrin and its analogues from simple, readily available starting materials. A notable example is a concise total synthesis of (±)-Deoxyschizandrin reported by Spring and coworkers. researchgate.netnih.gov This approach is centered around a powerful double organocuprate oxidation strategy, which enables the construction of the core structure in a convergent manner. researchgate.netmdpi.com The synthesis begins with fundamental building blocks and strategically builds complexity to yield the final natural product. researchgate.net
The double organocuprate oxidation strategy represents a powerful method for forming carbon-carbon bonds. researchgate.net In the synthesis of (±)-Deoxyschizandrin, this approach was used in two key stages. mdpi.com
First Oxidation (Intermolecular): The synthesis commences with the homo-coupling of an alkenyl iodide precursor. researchgate.net This step proceeds through a mild metalation and a magnesio-cuprate transmetalation, followed by oxidation to yield a symmetrical 1,3-diene. researchgate.netmdpi.com
Second Oxidation (Intramolecular): The diene from the first step is hydrogenated, resulting in a mixture of diastereoisomers, which is then iodinated. mdpi.com The crucial eight-membered ring of the Deoxyschizandrin scaffold is then formed via a second, intramolecular organocuprate oxidation process. mdpi.com This key cyclization step successfully constructs the challenging biaryl bond within the medium ring system. researchgate.netmdpi.com
This strategy highlights the utility of organocuprate oxidation in overcoming the steric hindrance associated with forming the dibenzocyclooctadiene ring system. researchgate.net
A prevalent strategy for synthesizing the dibenzocyclooctadiene core involves the intramolecular oxidative coupling of 1,4-diarylbutane precursors. researchgate.netrsc.org This method directly forms the C-C bond between the two aryl rings to close the eight-membered ring. Researchers have employed various reagents to achieve this transformation, each with its own characteristics.
| Oxidizing Agent/System | Description | Reference(s) |
| Vanadium Oxytrifluoride (VOF₃) | VOF₃ has been successfully used to mediate the intramolecular oxidation of 1,4-diarylbutanes, yielding dibenzo[a,c]cyclooctenes like (±)-Deoxyschizandrin. researchgate.netrsc.org This reagent is effective for non-phenolic oxidative coupling. | researchgate.netrsc.org |
| DDQ / Trifluoroacetic Acid (TFA) | The combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant and trifluoroacetic acid (TFA) as the medium effectively promotes the intramolecular oxidative coupling of 1,4-diaryl-2,3-dimethylbutanes to give the desired dibenzocyclooctene derivatives in good yields. researchgate.net | researchgate.net |
| Ruthenium (IV) Dioxide Dihydrate | In a fluoro acid medium, RuO₂·2H₂O has been shown to be a highly efficient agent for the oxidative coupling of non-phenolic lignans (B1203133), including the synthesis of (±)-Deoxyschizandrin. researchgate.net | researchgate.net |
| Hypervalent Iodine Reagents | Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are known to induce oxidative biaryl coupling reactions and have been used for the synthesis of various biaryl compounds. nih.govresearchgate.netresearchgate.net PIFA, often in the presence of a Lewis acid like BF₃·Et₂O, can oxidize electron-rich aromatic rings to form a cation radical, facilitating the coupling. researchgate.net | nih.govresearchgate.netresearchgate.net |
These methods provide a direct and often high-yielding route to the core structure of Deoxyschizandrin from advanced 1,4-diarylbutane intermediates. researchgate.net
Double Organocuprate Oxidation Strategies
Stereospecific Synthesis of Deoxyschizandrin Isomers
Controlling the stereochemistry of the methyl groups on the cyclooctadiene ring and the axial chirality of the biaryl bond is critical for synthesizing specific isomers of Deoxyschizandrin. A stereospecific synthesis of (±)-Deoxyschizandrin and its corresponding trans-isomer has been achieved starting from phenylacetone (B166967) precursors. jst.go.jp
The first total synthesis of optically pure Deoxyschizandrin with its natural configuration was a significant milestone, confirming the thermal stability of the biaryl configuration. jst.go.jp Asymmetric synthesis strategies for related dibenzocyclooctadiene lignans often rely on atropdiastereoselective reactions, where existing chirality in the molecule directs the stereochemical outcome of the biaryl coupling. nih.govacs.org For instance, copper-promoted biaryl coupling reactions and asymmetric boron-mediated reactions have been used to set the desired stereochemistry in the synthesis of lignans like interiotherin A. nih.govacs.org Such strategies are crucial for accessing the enantiomerically pure (S)-Deoxyschizandrin.
Derivatization and Structural Analogue Synthesis Research
To investigate the biological properties of Deoxyschizandrin, researchers have synthesized various derivatives and structural analogues. This involves chemically modifying the Deoxyschizandrin scaffold at different positions. For example, studies on the metabolites of the related lignan (B3055560) schizandrin (B1681555) have led to the synthesis of various hydroxylated and modified derivatives to confirm their structures and enable further biological testing. capes.gov.br The synthesis of these derivatives often involves late-stage functionalization of the natural product scaffold, such as introducing hydroxyl groups or modifying existing functionalities. capes.gov.br The creation of analogues lacking the complete dibenzocyclooctadiene ring has also been a key strategy to understand which parts of the structure are essential for its biological effects. researchgate.netnih.gov
Structure-Activity Relationship Studies of Deoxyschizandrin and its Derivatives
Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features responsible for a compound's biological activity. mdpi.com By synthesizing and testing derivatives of Deoxyschizandrin, researchers have gained significant insights into its mechanism of action.
A key study explored the antiproliferative effects of (±)-Deoxyschizandrin and its synthetic precursors against a human cancer cell line. researchgate.netnih.gov This research led to the important finding that the dibenzocyclooctadiene core is not an absolute requirement for activity; a simplified synthetic precursor lacking the medium ring biaryl unit was identified as a structurally novel agent with in vitro anticancer activity. researchgate.netnih.gov Deoxyschizandrin itself has demonstrated cytostatic activity in human ovarian cancer cells. mdpi.com
More detailed SAR studies on a series of dibenzocyclooctadiene lignans, including Deoxyschizandrin, have provided a clearer picture of the structural requirements for anti-inflammatory activity, specifically the inhibition of nitric oxide production in microglia. nih.gov These studies revealed several key determinants for activity.
| Structural Feature | Effect on Activity | Reference |
| Biaryl Configuration | The S-biphenyl configuration is strongly associated with higher inhibitory activity on microglia activation. | nih.gov |
| Methylenedioxy Group | The presence of a methylenedioxy group on the aromatic rings is a key feature for potent activity. | nih.gov |
| Methoxy (B1213986) Group | A methoxy group located on the cyclooctadiene ring was found to enhance the inhibitory effect. | nih.gov |
| C-7 Hydroxyl Group | The presence of a hydroxyl group at the C-7 position was found to decrease inhibitory activity. | nih.gov |
| Acetyl Group | The presence of an acetyl group on the cyclooctadiene ring led to a reduction in activity. | nih.gov |
| Dibenzocyclooctadiene Core | Not strictly required for antiproliferative activity, as simpler precursors also show potency. | researchgate.net |
These SAR studies are invaluable for guiding the design of new, more potent, and selective analogues of Deoxyschizandrin for potential therapeutic applications. mdpi.comresearchgate.net
Pharmacological Investigations of Deoxyschizandrin in Preclinical Models
Research on Cardioprotective Activities of Deoxyschizandrin (B1210598)
Deoxyschizandrin (DSD) has been explored for its protective effects on the cardiovascular system, particularly in models of myocardial ischemia-reperfusion (I/R) injury. Studies indicate that DSD can mitigate cardiac damage and improve functional outcomes in experimental settings.
Research has demonstrated the protective role of deoxyschizandrin against myocardial I/R injury in anesthetized male rats plos.orgnih.govnih.gov. In these models, I/R injury was induced by occluding the left coronary artery for 45 minutes, followed by 2 hours of reperfusion plos.orgnih.gov. Administration of DSD significantly attenuated the severity of injury observed in the I/R group plos.orgnih.gov. The protective effects of DSD were comparable to those observed with metoprolol, a positive control used in these studies plos.orgnih.govnih.gov.
Deoxyschizandrin has shown a significant impact on various cardiac function parameters in experimental models of myocardial I/R injury plos.orgnih.govnih.gov. In rats subjected to I/R, DSD treatment significantly reduced abnormalities in left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of increase and decrease in left ventricular pressure (±dp/dtmax) plos.orgnih.govnih.gov. These findings collectively indicate that DSD plays a protective role in preserving cardiac function following ischemic insult and reperfusion plos.orgnih.govnih.gov.
Table 1: Effects of Deoxyschizandrin on Cardiac Function Parameters in Rat Myocardial I/R Injury
| Parameter (Unit) | Sham Group | I/R Group | DSD Group | Metoprolol Group |
| LVSP (mmHg) | Normal | Decreased | Improved | Improved |
| LVEDP (mmHg) | Normal | Increased | Reduced | Reduced |
| +dp/dtmax (mmHg/s) | Normal | Decreased | Improved | Improved |
| -dp/dtmax (mmHg/s) | Normal | Decreased | Improved | Improved |
| Arrhythmias | Minimal | Abnormal | Reduced | Reduced |
Note: Data are qualitative summaries based on observed significant changes in studies plos.orgnih.govnih.gov.
Deoxyschizandrin has been observed to modulate key myocardial injury markers in preclinical models plos.orgnih.govnih.gov. Specifically, DSD treatment significantly attenuated the release of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, while simultaneously increasing the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme plos.orgnih.govnih.gov. These effects suggest that DSD contributes to reducing myocardial injury by counteracting oxidative stress plos.orgnih.govnih.gov. Furthermore, DSD decreased apoptosis rates in myocardial cells and reduced caspase-3 activity in the myocardium, indicating its protective effects on cardiomyocytes plos.orgnih.govnih.gov.
Table 2: Effects of Deoxyschizandrin on Myocardial Injury Markers and Apoptosis in Rat Myocardial I/R Injury
| Marker/Activity | I/R Group (Mean ± SD) | DSD Group (Mean ± SD) | Metoprolol Group (Mean ± SD) |
| Infarct Size (% of AAR) | 41.92 ± 1.31 nih.gov | 20.28 ± 0.56 nih.gov | 20.33 ± 1.14 nih.gov |
| Apoptosis (%) | 33.56 ± 2.58 plos.org | 10.28 ± 2.80 plos.org | 10.98 ± 1.99 plos.org |
| Caspase-3 Activity (OD/mg) | 0.62 ± 0.02 plos.org | 0.38 ± 0.02 plos.org | 0.32 ± 0.02 plos.org |
Note: AAR = Area at Risk. Data are representative values from studies plos.orgnih.gov.
Histopathological analysis of myocardial tissue in animal models of I/R injury revealed that deoxyschizandrin mitigated changes associated with myocardial damage plos.orgnih.gov. In the ischemic region of the myocardium from the I/R group, observations included focal attenuation of the sarcoplasm, focal loss of striations, vasodilatation, congestion, and extensive necrosis of myocardial fibers, with virtually all nuclei disappearing nih.gov. Treatment with DSD, similar to metoprolol, led to a reduction in these histopathological alterations, indicating its role in preserving myocardial tissue integrity plos.orgnih.gov.
Modulation of Myocardial Injury Markers
Research on Anti-inflammatory Activities of Deoxyschizandrin
Deoxyschizandrin has also demonstrated significant anti-inflammatory properties in preclinical investigations.
Deoxyschizandrin has been investigated for its anti-inflammatory effects in models of inflammatory bowel disease, particularly dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis (UC) in mice nih.govdoaj.orgnih.gov. In these studies, DSD was found to improve the symptoms of UC, as evidenced by hematoxylin-eosin (HE) staining and histopathological scores nih.govdoaj.org.
Key findings from these investigations include:
Reduction of Inflammatory Cytokines: Deoxyschizandrin reduced the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the colon tissues and serum of DSS-induced UC mice nih.govdoaj.orgnih.gov. This suggests that DSD can relieve inflammation by inhibiting the excessive release of these inflammatory mediators nih.gov.
Suppression of CD4 T Cell Infiltration: DSD suppressed the infiltration of CD4 T lymphocytes in the colon of DSS-induced UC mice, indicating an immunomodulatory effect that contributes to reducing inflammation nih.govdoaj.org.
Inhibition of Apoptosis: Deoxyschizandrin effectively inhibited apoptosis in the colon tissue of DSS-induced UC mice nih.govdoaj.orgnih.gov. This protective effect on colonic epithelial cells further contributes to the amelioration of UC symptoms nih.gov.
Modulation of Signaling Pathways: The anti-inflammatory effects of DSD in UC mice may be attributed to its inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway nih.gov. Elevated levels of TLR4, MyD88, and NF-κB in the colon tissues of UC mouse models were reduced following DSD treatment nih.gov.
These results collectively suggest that deoxyschizandrin can effectively alleviate the symptoms of DSS-induced UC by inhibiting inflammation, T cell infiltration, and apoptosis in the colon, positioning it as a potential therapeutic agent for ulcerative colitis nih.govdoaj.orgnih.gov.
Table 3: Impact of Deoxyschizandrin on Inflammatory Markers in DSS-Induced Ulcerative Colitis in Mice
| Marker/Observation | UC Model Group | DSD Treatment Group |
| Histopathological Scores | Worsened | Improved |
| TNF-α Levels | Increased | Reduced |
| IL-1β Levels | Increased | Reduced |
| IL-6 Levels | Increased | Reduced |
| CD4 T Cell Infiltration | Suppressed | Reduced |
| Apoptosis in Colon | Increased | Inhibited |
| TLR4 Levels | Elevated | Reduced |
| MyD88 Levels | Elevated | Reduced |
| NF-κB Levels | Elevated | Reduced |
Note: Data are qualitative summaries based on observed significant changes in studies nih.govdoaj.orgnih.gov.
Modulation of Inflammatory Cytokine Expression in Cellular and Animal Models
Deoxyschizandrin has demonstrated notable capabilities in modulating inflammatory cytokine expression across various preclinical models. In a mouse model of dextran sulfate sodium (DSS)-induced ulcerative colitis (UC), deoxyschizandrin significantly reduced the elevated levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), in the colonic tissues. nih.gov Furthermore, it has been observed to decrease interleukin-1 beta (IL-1β) levels in cellular inflammation models. nih.govnih.gov
Research indicates that deoxyschizandrin exhibits potent anti-inflammatory activity by inhibiting the secretion of key inflammatory mediators such as TNF-α, IL-1β, IL-6, and prostaglandin (B15479496) E2 (PGE2). This inhibitory effect extends to the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells. nih.gov The mechanisms underlying these anti-inflammatory effects involve the inhibition of crucial signaling pathways, including NF-κB, MAPK, and PI3K/Akt. researchgate.net
Beyond direct cytokine modulation, deoxyschizandrin has been shown to influence the tumor microenvironment. In tumor-associated macrophages (TAMs) stimulated by ovarian cancer cells, deoxyschizandrin inhibited the expression of M2 phenotype markers, specifically CD163 and CD209. Concurrently, it suppressed the production of tumor-promoting factors such as matrix metalloproteinase-9 (MMP-9), regulated on activation, normal T cell expressed and secreted (RANTES), and vascular endothelial growth factor (VEGF). mdpi.comnih.gov
Table 1: Modulation of Inflammatory Cytokines by Deoxyschizandrin
| Model/Cell Type | Inflammatory Markers Modulated | Observed Effect | Citation |
| DSS-induced UC Mice | TNF-α, IFN-γ, IL-6 | Reduced levels | nih.gov |
| Cellular Inflammation Models | IL-1β | Reduced levels | nih.govnih.gov |
| RAW264.7 Cells | TNF-α, IL-1β, IL-6, PGE2, iNOS, COX-2 | Inhibited secretion/expression | nih.gov |
| Tumor-Associated Macrophages (TAMs) | CD163, CD209, MMP-9, RANTES, VEGF | Inhibited expression/production | mdpi.comnih.gov |
Research on Antioxidant Activities of Deoxyschizandrin
Deoxyschizandrin is recognized for its antioxidant properties, a characteristic attributed to its classification as a lignan (B3055560) compound. biosynth.comontosight.aimdpi.comnih.govplos.org Studies have consistently demonstrated its capacity to scavenge free radicals and provide protection against oxidative stress in both in vitro and in vivo settings. ontosight.aiplos.org This protective effect is crucial for maintaining cellular homeostasis and mitigating damage caused by reactive oxygen species (ROS). biosynth.com
The antioxidant efficacy of deoxyschizandrin has been evaluated through its impact on various oxidative stress markers. In a mouse model of DSS-induced ulcerative colitis, deoxyschizandrin administration effectively mitigated oxidative stress injury. This was evidenced by a reduction in elevated malondialdehyde (MDA) levels and an increase in the activity of key enzymatic antioxidants, including superoxide dismutase (SOD) and catalase (CAT), in the serum of treated mice. e-century.us MDA is a widely used biomarker for lipid peroxidation, indicating oxidative damage to cell membranes. mdpi.comnih.govfrontiersin.org SOD and CAT play vital roles in the enzymatic defense system against oxidative stress by dismutating superoxide radicals and catalyzing the decomposition of hydrogen peroxide, respectively. mdpi.comnih.govfrontiersin.org
Furthermore, deoxyschizandrin, in conjunction with schisandrin (B1198587) B, demonstrated a protective effect on human keratinocyte (HaCaT) cells against ultraviolet B (UVB)-induced damage. This protection was achieved by counteracting the UVB-mediated production of reactive oxygen species (ROS) and subsequent DNA damage. plos.org
Table 2: Modulation of Oxidative Stress Markers by Deoxyschizandrin
| Model/Cell Type | Oxidative Stress Markers Modulated | Observed Effect | Citation |
| DSS-induced UC Mice | MDA, SOD, CAT | Reduced MDA; Increased SOD, CAT | e-century.us |
| HaCaT Cells (UVB-induced damage) | ROS production, DNA damage | Reduced ROS production; Decreased DNA damage | plos.org |
Deoxyschizandrin's role in reactive oxygen species (ROS) modulation is complex and context-dependent. While it generally acts as an antioxidant by scavenging free radicals in normal physiological conditions and in response to external stressors like UVB radiation, its interaction with ROS in cancer cells presents a distinct mechanism. ontosight.aiplos.org
In studies investigating its anticancer activities, deoxyschizandrin was found to induce ROS production in human ovarian cancer cells (A2780 cells). mdpi.comnih.gov This increase in intracellular ROS levels was intrinsically linked to its ability to inhibit cancer cell growth. The pro-oxidant effect in cancer cells can overwhelm their antioxidant defense mechanisms, leading to oxidative stress, which in turn can trigger cell cycle arrest and apoptosis. mdpi.comnih.govnih.govfrontiersin.org The involvement of ROS in deoxyschizandrin's anticancer mechanism was further supported by experiments where the antioxidant N-acetyl-l-cysteine (NAC) compromised the deoxyschizandrin-induced cell growth inhibition and Akt inactivation in ovarian cancer cells. mdpi.comnih.gov This dual behavior, acting as an antioxidant in healthy cells and a pro-oxidant in malignant cells, is a recognized characteristic of some natural compounds with therapeutic potential. mdpi.com
Assessment of Oxidative Stress Markers (e.g., MDA, SOD activity)
Research on Anticancer Activities of Deoxyschizandrin
Deoxyschizandrin has emerged as a compound with significant anticancer potential, demonstrating inhibitory effects on various aspects of cancer cell biology. portlandpress.commdpi.comnih.govnih.govalliedacademies.orgnih.gov
Preclinical investigations have shown that deoxyschizandrin exerts a substantial inhibitory effect on the proliferation of various cancer cell lines in vitro. In human ovarian cancer cell lines, including A2780, OVCAR3, and SKOV3, deoxyschizandrin demonstrated significant growth inhibition, with half-maximal inhibitory concentration (IC50) values of 27.81 µM, 70.34 µM, and 67.99 µM, respectively. mdpi.comnih.gov
Table 3: Inhibition of Ovarian Cancer Cell Proliferation by Deoxyschizandrin (IC50 values)
| Cancer Cell Line | IC50 (µM) | Citation |
| A2780 | 27.81 | mdpi.comnih.gov |
| OVCAR3 | 70.34 | mdpi.comnih.gov |
| SKOV3 | 67.99 | mdpi.comnih.gov |
Furthermore, deoxyschizandrin has been shown to inhibit the proliferation of bladder cancer cell lines, such as HT1376 and J82, in a dose- and time-dependent manner. nih.govscienceopen.comresearchgate.net Beyond proliferation, it also suppressed the migration and invasion of these bladder cancer cells. nih.govscienceopen.com Deoxyschizandrin, also referred to as Schizandrin (B1681555) A, has been reported to induce growth retardation in colorectal cancer (CRC) cell lines. portlandpress.com Its anti-proliferative activity has also been observed in human U2OS osteosarcoma cells. alliedacademies.org
A key mechanism contributing to deoxyschizandrin's anticancer activity is its ability to induce cell cycle arrest in malignant cell lines. In human ovarian cancer cells (A2780), deoxyschizandrin was found to induce G0/G1 phase cell cycle arrest. mdpi.comnih.govnih.gov This arrest prevents cancer cells from progressing through the cell cycle and proliferating uncontrollably. The induction of G0/G1 arrest by deoxyschizandrin was associated with a significant inhibition of cyclin E expression, a crucial regulatory protein for the G1 phase. mdpi.comnih.govnih.gov Experimental evidence further supported this mechanism, as overexpression of cyclin E significantly reversed the deoxyschizandrin-induced cell growth inhibition. mdpi.comnih.govnih.gov Similarly, in colorectal cancer cells, deoxyschizandrin (Schizandrin A) markedly induced cell cycle arrest. portlandpress.com Blocking the cell cycle is a recognized and effective strategy to inhibit the uncontrolled proliferation of cancer cells. researchgate.netscispace.comfrontiersin.org
Suppression of Cancer Cell Migration and Invasion
Deoxyschizandrin has demonstrated significant inhibitory effects on the migration and invasion of bladder cancer cells in preclinical studies. Investigations using HT1376 and J82 bladder cancer cell lines revealed that deoxyschizandrin significantly reduced their migration and invasion capabilities in a time- and concentration-dependent manner nih.govnih.gov. Specifically, concentrations of 0.5, 5, and 10 µmol/L of deoxyschizandrin were shown to suppress these cellular processes after 48 hours of treatment nih.gov. Further mechanistic studies indicated that deoxyschizandrin exerts these effects by regulating the ALOX5 (Arachidonate 5-Lipoxygenase) and PI3K-AKT signaling pathways nih.govnih.gov. Western blot analysis confirmed that deoxyschizandrin could significantly decrease the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), while overexpression of ALOX5 could enhance their expression nih.gov. This suggests that deoxyschizandrin inhibits bladder cancer cell migration and invasion by modulating the ALOX5-regulated PI3K-AKT pathway nih.gov.
Studies on Specific Cancer Cell Lines (e.g., Ovarian Cancer, Bladder Cancer)
Deoxyschizandrin has been investigated for its anticancer effects across various human cancer cell lines.
Ovarian Cancer In human ovarian cancer cell lines, deoxyschizandrin exhibited a substantial growth inhibitory effect. Studies using A2780, OVCAR3, and SKOV3 cell lines reported half-maximal inhibitory concentration (IC50) values for deoxyschizandrin at 27.81 µM, 70.34 µM, and 67.99 µM, respectively mdpi.comresearchgate.net. This inhibitory effect was found to be more potent than that of schizandrin, a related lignan mdpi.com.
Deoxyschizandrin's mechanism of action in ovarian cancer cells involves the induction of G0/G1 phase cell cycle arrest and the inhibition of cyclin E expression mdpi.comnih.gov. Overexpression of cyclin E was observed to significantly reverse the deoxyschizandrin-induced cell growth inhibition mdpi.comnih.gov. Furthermore, deoxyschizandrin treatment in A2780 cells led to increased production of reactive oxygen species (ROS) and decreased activation of Akt mdpi.comnih.gov. The growth inhibition induced by deoxyschizandrin was notably suppressed by Akt overexpression, and antioxidants compromised the deoxyschizandrin-induced cell growth inhibition and Akt inactivation, indicating a role for ROS and Akt in its anticancer activity mdpi.comnih.gov.
Table 1: Growth Inhibitory Effects of Deoxyschizandrin on Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism | Reference |
| A2780 | 27.81 | G0/G1 cell cycle arrest, inhibition of cyclin E, increased ROS, decreased Akt activation | mdpi.comresearchgate.netnih.gov |
| OVCAR3 | 70.34 | G0/G1 cell cycle arrest, inhibition of cyclin E, increased ROS, decreased Akt activation | mdpi.comnih.gov |
| SKOV3 | 67.99 | G0/G1 cell cycle arrest, inhibition of cyclin E, increased ROS, decreased Akt activation | mdpi.comnih.gov |
Bladder Cancer Beyond its effects on migration and invasion, deoxyschizandrin also demonstrated a significant inhibitory effect on the proliferation of bladder cancer cell lines, specifically HT1376 and J82 cells nih.govnih.gov. The proliferation inhibition was observed to be time- and concentration-dependent, with effects seen at concentrations ranging from 0.5 to 100 µmol/L over 24, 48, and 72 hours nih.gov. These findings suggest deoxyschizandrin's potential as a therapeutic agent for bladder cancer nih.govnih.gov.
Modulation of Tumor Microenvironment Components (e.g., Tumor-Associated Macrophages)
Deoxyschizandrin's anticancer effects extend to modulating components of the tumor microenvironment, particularly tumor-associated macrophages (TAMs). In the context of ovarian cancer, deoxyschizandrin was found to inhibit the protumoral activation of TAMs mdpi.comnih.gov. Specifically, it suppressed the expression of M2 phenotype markers, such as CD163 and CD209, in macrophages stimulated by ovarian cancer cells mdpi.comnih.gov.
Furthermore, deoxyschizandrin significantly reduced the expression and production of tumor-promoting factors highly enhanced in TAMs, including Matrix Metalloproteinase-9 (MMP-9), Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES), and Vascular Endothelial Growth Factor (VEGF) mdpi.comnih.gov. These findings indicate that deoxyschizandrin contributes to its anticancer effects by reducing the protumoral phenotype of TAMs, thereby potentially limiting tumor growth and progression mdpi.comnih.gov.
Research on Hepatoprotective Activities of Deoxyschizandrin
Deoxyschizandrin has been extensively studied for its hepatoprotective activities in various preclinical models, highlighting its potential in liver health.
Studies in Models of Liver Dysfunction
Deoxyschizandrin has shown protective effects in models of liver dysfunction. It has been reported to possess liver protective activity by activating autophagy flux and reducing apoptosis frontiersin.org. In a model of carbon tetrachloride (CCl4)-induced acute liver damage in mice, an extract containing deoxyschizandrin from Schisandra chinensis pollen significantly prevented the increase in serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels nih.gov. It also decreased malondialdehyde (MDA) formation in the liver and elevated the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) nih.gov. These results suggest that its hepatoprotective effect may be linked to its antioxidant activity and inhibition of lipid peroxidation nih.gov.
Deoxyschizandrin is also considered a potential therapeutic strategy for nonalcoholic fatty liver disease (NAFLD), a chronic liver disorder characterized by excessive lipid accumulation nih.govfrontiersin.orgnih.gov.
Regulation of Hepatic Lipid Accumulation
Deoxyschizandrin has demonstrated efficacy in regulating hepatic lipid accumulation in preclinical models. In 3T3-L1 adipocytes, deoxyschizandrin was shown to reduce cytoplasmic lipid droplets, with an IC50 value of 31.08 µM nih.gov. When formulated as deoxyschizandrin-loaded liposomes (DS-lipo), its inhibitory effect on lipid droplet accumulation was enhanced, achieving over 90% inhibition at 10 µM, which was superior to 30 µM of deoxyschizandrin solution nih.gov.
In diet-induced obesity (DIO) C57BL/6 mice, deoxyschizandrin protected against high-fat diet-induced fatty liver by reducing fat mass in adipose tissues researchgate.netresearchgate.net. This effect is partly attributed to its ability to enhance thermogenesis researchgate.net. Studies suggest that deoxyschizandrin may modulate the activity of farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5), as well as leptin signaling, to reduce obesity and NAFLD researchgate.net.
Table 2: Effects of Deoxyschizandrin on Lipid Accumulation
| Model/Cell Line | Effect on Lipid Accumulation | IC50 (µM) (Deoxyschizandrin) | IC50 (µM) (DS-lipo) | Reference |
| 3T3-L1 adipocytes | Reduced cytoplasmic lipid droplets | 31.08 | 8.68 | nih.gov |
| DIO C57BL/6 mice | Reduced fat mass, protected against fatty liver | N/A | N/A | researchgate.netresearchgate.net |
Effects on Adipocyte Differentiation
Deoxyschizandrin has been reported to inhibit adipocyte differentiation. Studies using 3T3-L1 preadipocytes demonstrated that deoxyschizandrin, as a major bioactive lignan of Schisandra chinensis, inhibited adipocyte differentiation and lipid accumulation in these cells nih.govfrontiersin.orgnih.gov. The ability to inhibit adipocyte differentiation and lipid accumulation suggests its potential role in managing metabolic conditions associated with excessive fat storage nih.govfrontiersin.orgnih.gov.
Research on Immunomodulatory Activities of Deoxyschizandrin
Effects on T Cell Infiltration in Inflammatory Conditions
Deoxyschizandrin exhibits immunomodulatory effects, particularly in inflammatory conditions. Studies have investigated its role in dextran sulfate sodium (DSS)-induced ulcerative colitis (UC) in mice nih.govnih.gov. In this experimental model, deoxyschizandrin was found to improve the symptoms of UC, reduce levels of inflammatory cytokines, and suppress CD4 T cell infiltration within the colon nih.govnih.gov. Furthermore, it demonstrated an ability to inhibit inflammation in cellular models and ameliorate the pathological symptoms of DSS-induced UC by mitigating inflammation, T cell infiltration, and apoptosis in colon tissue nih.gov. The anti-inflammatory action of deoxyschizandrin is suggested to involve the inhibition of excessive release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.gov. The underlying mechanism may involve the modulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway nih.gov.
Research on Antidiabetic Activities of Deoxyschizandrin
Deoxyschizandrin has demonstrated notable antidiabetic effects in various preclinical investigations dntb.gov.uamdpi.comnih.gov. Its hypoglycemic activity has been observed in experimental systems x-mol.netsci-hub.se. Given the strong links between obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), deoxyschizandrin is considered a potential therapeutic candidate for NAFLD due to its anti-obesity and antidiabetic properties mdpi.comresearchgate.netnih.govresearchgate.net.
Preclinical studies have shown that deoxyschizandrin can correct metabolic dysfunction in diet-induced obesity (DIO) C57BL/6 mice researchgate.net. In these models, deoxyschizandrin treatment led to a reduction in fasting blood glucose levels and improved both intraperitoneal glucose tolerance (IPGTT) and intraperitoneal insulin (B600854) tolerance (IPITT) researchgate.net. Beyond glucose regulation, deoxyschizandrin has also been reported to improve insulin sensitivity in several animal models experiencing memory deficits researchgate.netresearchgate.net. Mechanistically, deoxyschizandrin's antidiabetic effects may involve its action on various drug targets, including PI3K, PTP1B, MAPK, AKT, TNF, and NF-κB, which are implicated in regulating β-cell function and inhibiting inflammation x-mol.netsci-hub.se. Furthermore, lignans (B1203133) from Schisandra chinensis, including deoxyschizandrin, have been shown to influence key metabolic pathways. The hypoglycemic activity of Schisandra chinensis extract (SCE) polysaccharides has been linked to an increase in phosphorylated AMP-activated protein kinase (pAMPK) protein levels, as well as messenger RNA (mRNA) levels of insulin receptor substrate 1 (IRS-1), glucose transporter 4 (GLUT-4), AMP-activated protein kinase alpha (AMPKα), and peroxisome proliferator-activated receptor gamma (PPAR-γ) mdpi.comactascientific.com. Additionally, a lignan-enriched ethanol (B145695) extract from Schisandra chinensis fruit, containing deoxyschizandrin, selectively inhibited glucose reuptake by sodium-glucose co-transporter 2 (SGLT2), contributing to decreased blood glucose levels mdpi.com.
Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a crucial nuclear receptor that plays a significant role in adipocyte differentiation, lipid storage, and insulin sensitization nih.govnih.govnih.gov. Its activation is known to regulate the expression of genes involved in fat cell development, thereby stimulating β-oxidation, enhancing insulin sensitivity, promoting adiponectin secretion, and facilitating glucose uptake and catabolism mdpi.comactascientific.com. Extracts from Schisandra chinensis fruit, which are rich in lignans such as deoxyschizandrin, have been demonstrated to act as PPAR-γ agonists and improve insulin resistance in the liver mdpi.comactascientific.com. This suggests that deoxyschizandrin, as a component of these extracts, contributes to the modulation of PPAR-γ pathways, thereby influencing metabolic health.
Improvement of Insulin Sensitivity in Experimental Systems
Research on Lipid Metabolism Regulation by Deoxyschizandrin
Deoxyschizandrin has shown promising effects in the regulation of lipid metabolism, particularly in the context of obesity and non-alcoholic fatty liver disease (NAFLD) mdpi.comresearchgate.netnih.govresearchgate.net. In diet-induced obesity (DIO) mice, deoxyschizandrin significantly reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while simultaneously increasing high-density lipoprotein cholesterol (HDL-c) researchgate.net.
Further investigations into its mechanism of action revealed that deoxyschizandrin can effectively reduce cytoplasmic lipid droplet accumulation in 3T3-L1 adipocytes mdpi.comnih.govresearchgate.net. A liposomal formulation of deoxyschizandrin (DS-lipo) demonstrated superior efficacy in inhibiting lipid droplet accumulation compared to deoxyschizandrin solution, as shown by their respective IC50 values and inhibition rates mdpi.comnih.govresearchgate.net. The inhibition rate of lipid droplet accumulation by 10 µM DS-lipo was reported to be over 90%, surpassing the effect observed with 30 µM deoxyschizandrin solution mdpi.comnih.govresearchgate.net.
Table 1: Inhibition of Lipid Droplet Accumulation by Deoxyschizandrin (DS) and Deoxyschizandrin Liposome (B1194612) (DS-lipo) in 3T3-L1 Adipocytes
| Compound/Formulation | IC50 (µM) mdpi.comnih.govresearchgate.net | Inhibition Rate at 10 µM (DS-lipo) / 30 µM (DS) mdpi.comnih.govresearchgate.net |
| Deoxyschizandrin (DS) | 31.08 | N/A (compared to DS-lipo at 30 µM) |
| DS-liposome (DS-lipo) | 8.68 | >90% (at 10 µM) |
Deoxyschizandrin's beneficial effects on NAFLD may also involve the modulation of Farnesyl X receptor (FXR) and G protein-coupled bile acid receptor 1 (TGR5) activity, alongside its influence on leptin signaling researchgate.net. Moreover, lignans, including deoxyschizandrin, are known to regulate gut microbiota and their metabolites, which in turn affect signaling pathways related to fat synthesis and metabolism. This can lead to inhibited fat accumulation, accelerated energy metabolism, and modulated appetite researchgate.netdovepress.com.
Molecular and Cellular Mechanisms of Action of Deoxyschizandrin
Apoptosis Modulation Mechanisms of Deoxyschizandrin (B1210598)
Deoxyschizandrin has been shown to exert anti-apoptotic effects in certain cellular contexts, such as myocardial and colon tissue, by influencing key proteins in the apoptotic cascade.
Caspase-3 is a critical executioner caspase in the final pathway of apoptosis. In a rat model of myocardial ischemia-reperfusion (I/R) injury, treatment with Deoxyschizandrin significantly reduced the elevated activity of caspase-3. plos.orgnih.gov The activity in the I/R group was measured at 0.62±0.02 OD/mg, which was markedly decreased to 0.38±0.02 OD/mg in the Deoxyschizandrin-treated group. plos.orgnih.gov This demonstrates a protective effect on cardiomyocytes by inhibiting this key apoptotic enzyme. plos.orgnih.gov Further studies in a mouse model of Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced ulcerative colitis showed that Deoxyschizandrin treatment could suppress the expression of pro-apoptotic cleaved caspase-3, indicating an anti-apoptotic role in protecting colonic epithelial cells. windows.net
Table 1: Effect of Deoxyschizandrin on Caspase-3 Activity in Myocardial Tissue
| Group | Caspase-3 Activity (OD/mg protein) |
| Sham | 0.12 ± 0.01 |
| Ischemia/Reperfusion (I/R) | 0.62 ± 0.02 |
| I/R + Deoxyschizandrin | 0.38 ± 0.02 |
| Data sourced from a study on myocardial ischemia-reperfusion injury in rats. plos.orgnih.gov |
The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is crucial for determining cell fate. Research indicates that Deoxyschizandrin can modulate the expression of these proteins to favor cell survival in specific disease models. In studies on ulcerative colitis, the therapeutic effects of Deoxyschizandrin were attributed in part to the regulation of Bcl-2 and Bax. researchgate.net It was observed that Deoxyschizandrin plays a protective, anti-apoptotic role in the colon by down-regulating the expression of the pro-apoptotic protein Bax. windows.net This modulation of the Bax/Bcl-2 ratio is a key mechanism for inhibiting apoptosis in colonic epithelial cells. researchgate.net
Caspase-3 Activity Regulation
Cell Cycle Regulation Mechanisms of Deoxyschizandrin
Deoxyschizandrin has demonstrated anti-proliferative effects in cancer cells by intervening in the cell cycle, a fundamental process for cell growth and division.
A primary anti-cancer mechanism of Deoxyschizandrin is the induction of cell cycle arrest, specifically at the G0/G1 checkpoint. mdpi.comnih.govsemanticscholar.org In studies involving human ovarian cancer cell lines (A2780), treatment with Deoxyschizandrin led to a significant, dose- and time-dependent increase in the population of cells in the G0/G1 phase. mdpi.comsemanticscholar.org This arrest prevents the cells from entering the S phase, thereby halting DNA synthesis and proliferation. mdpi.com Notably, this G0/G1 arrest was observed without a significant change in the number of apoptotic cells, indicating that the primary anti-proliferative effect is cytostatic rather than cytotoxic in this context. mdpi.comsemanticscholar.org
Table 2: Effect of Deoxyschizandrin on Cell Cycle Distribution in A2780 Ovarian Cancer Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase |
| Control | 0 | 55.6 |
| Deoxyschizandrin | 25 | 67.8 |
| Deoxyschizandrin | 50 | 74.3 |
| Data represents findings from cell cycle analysis after 24 hours of treatment. mdpi.com |
The progression through the G1 phase of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their activating partners, cyclins. Deoxyschizandrin-induced G0/G1 arrest is mechanistically linked to the inhibition of key regulatory proteins. mdpi.comsemanticscholar.org Research has shown that Deoxyschizandrin markedly inhibits the expression of Cyclin E, a crucial protein for the G1/S transition. mdpi.comnih.govsemanticscholar.org The functional importance of this inhibition was confirmed in experiments where the overexpression of Cyclin E significantly reversed the cell growth inhibition induced by Deoxyschizandrin. mdpi.comnih.govsemanticscholar.org This finding establishes the down-regulation of Cyclin E as a critical component of Deoxyschizandrin's anti-proliferative activity in ovarian cancer cells. mdpi.comsemanticscholar.org
Induction of G0/G1 Phase Cell Cycle Arrest
Inflammatory Signaling Pathway Modulation by Deoxyschizandrin
Deoxyschizandrin also exerts significant effects by modulating key inflammatory signaling pathways, which are often implicated in the pathogenesis of chronic diseases and cancer.
In the context of ulcerative colitis, Deoxyschizandrin has been found to inhibit the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway. nih.gov Treatment with Deoxyschizandrin reduced the levels of TLR4, its downstream adapter protein MyD88, and the key inflammatory transcription factor NF-κB in colon tissues. nih.gov The TLR4/NF-κB pathway is a classical inflammatory cascade, and its inhibition by Deoxyschizandrin leads to a reduction in inflammation. nih.gov
Furthermore, in the tumor microenvironment of ovarian cancer, Deoxyschizandrin can modulate the activity of tumor-associated macrophages (TAMs). mdpi.comsemanticscholar.org It inhibits the pro-tumoral M2 phenotype of these macrophages and significantly suppresses the expression and production of tumor-promoting factors, including Matrix Metallopeptidase 9 (MMP-9), RANTES (also known as CCL5), and Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.govsemanticscholar.org By curbing the release of these inflammatory and pro-angiogenic mediators, Deoxyschizandrin helps to create a less supportive environment for tumor growth. mdpi.com
Nuclear Factor-kappa B (NF-κB) Signaling Suppression
Deoxyschizandrin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.org This pathway is a cornerstone of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes. Research indicates that Deoxyschizandrin can suppress the activation of NF-κB, thereby reducing the expression of inflammatory mediators. nih.govfrontiersin.org For instance, in a study on ulcerative colitis in mice, Deoxyschizandrin was found to reduce the levels of key components of the NF-κB pathway, including TLR4 and MyD88. nih.gov This suggests that Deoxyschizandrin's anti-inflammatory effects are, at least in part, mediated through the downregulation of this critical signaling cascade.
Another lignan (B3055560) from Schisandra chinensis, Schisandrin (B1198587) A, has also been observed to suppress the activation of the NF-κB pathway. frontiersin.orgnih.gov This compound inhibits the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. By preventing IκBα degradation, Schisandrin A blocks the translocation of NF-κB to the nucleus, thus inhibiting the transcription of inflammatory genes. frontiersin.orgresearchgate.net
Nitric Oxide Synthase (NOS) Activity Modulation
Deoxyschizandrin can modulate the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a signaling molecule with a dual role in the body; it can be both beneficial and detrimental depending on its concentration and the cellular context. In inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is often upregulated, leading to excessive NO production and cellular damage.
Studies have demonstrated that Deoxyschizandrin can suppress the expression of iNOS at both the mRNA and protein levels. researchgate.net This leads to a decrease in the production of NO, which contributes to the compound's anti-inflammatory effects. The modulation of NOS activity is a key aspect of Deoxyschizandrin's ability to mitigate inflammatory processes.
Regulation of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (INF-γ), and Interleukin-6 (IL-6)
Deoxyschizandrin has been found to regulate the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (INF-γ), and interleukin-6 (IL-6). windows.net These cytokines play a central role in orchestrating the inflammatory response. Elevated levels of TNF-α, INF-γ, and IL-6 are associated with a wide range of inflammatory diseases.
Enzyme Activity Modulation by Deoxyschizandrin
Beyond its impact on signaling pathways, Deoxyschizandrin directly influences the activity of specific enzymes involved in physiological and pathological processes.
Inhibition of Arachidonate (B1239269) 5-Lipoxygenase (ALOX5)
Deoxyschizandrin has been identified as an inhibitor of arachidonate 5-lipoxygenase (ALOX5). researchgate.netnih.gov ALOX5 is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. wikipedia.orgprobiologists.com By inhibiting ALOX5, Deoxyschizandrin can reduce the production of leukotrienes, thereby exerting anti-inflammatory effects. wikipedia.orgprobiologists.com
The inhibition of ALOX5 by Deoxyschizandrin has been shown to have significant downstream effects. For example, in bladder cancer cells, Deoxyschizandrin-mediated inhibition of ALOX5 was found to suppress cell proliferation, migration, and invasion by regulating the PI3K-AKT signaling pathway. nih.gov This highlights the potential of Deoxyschizandrin to modulate cellular processes beyond inflammation through its interaction with ALOX5.
Table 1: Effect of Deoxyschizandrin on Bladder Cancer Cell Processes via ALOX5 Inhibition
| Cellular Process | Effect of Deoxyschizandrin | Associated Signaling Pathway |
| Proliferation | Inhibition | PI3K-AKT |
| Migration | Inhibition | PI3K-AKT |
| Invasion | Inhibition | PI3K-AKT |
| Apoptosis | Promotion | PI3K-AKT |
This table is based on findings from a study on bladder cancer cells. nih.gov
Impact on Acetylcholinesterase (AChE) Activity
Deoxyschizandrin and other related compounds have been investigated for their effects on acetylcholinesterase (AChE) activity. researchgate.netfrontiersin.org AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a crucial role in neurotransmission. opcw.org Inhibition of AChE can lead to an increase in acetylcholine levels, which can be beneficial in certain neurological conditions.
Research has indicated that derivatives of Deoxyschizandrin can exhibit potent inhibitory activity against AChE. researchgate.net For instance, certain synthetic analogs of Deoxyschizandrin have shown significant AChE inhibition, suggesting that the core structure of Deoxyschizandrin can be modified to enhance this activity. researchgate.net Extracts from Schisandra chinensis, the plant from which Deoxyschizandrin is derived, have also demonstrated anti-AChE activity in both in vitro and in vivo studies. nih.gov
Receptor and Signaling Pathway Interactions of Deoxyschizandrin
Deoxyschizandrin's biological effects are mediated through its interaction with a variety of receptors and signaling pathways. As previously discussed, the compound's ability to suppress the NF-κB pathway is a key mechanism of its anti-inflammatory action. nih.govfrontiersin.org This suppression is often initiated by the interaction of Deoxyschizandrin with upstream receptors, such as Toll-like receptors (TLRs). nih.gov
Furthermore, Deoxyschizandrin's inhibition of ALOX5 has been shown to impact the PI3K/Akt signaling pathway. nih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting ALOX5, Deoxyschizandrin can downregulate the PI3K/Akt pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov
The intricate interplay between Deoxyschizandrin and these various signaling cascades underscores the compound's potential to influence a wide range of cellular functions. Further research is needed to fully elucidate the complex network of receptor and signaling pathway interactions that mediate the diverse biological activities of Deoxyschizandrin.
Phosphoinositide 3-Kinase/Akt (PI3K-AKT) Signaling Pathway Regulation
Deoxyschizandrin has been shown to regulate the Phosphoinositide 3-Kinase/Akt (PI3K-AKT) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. mdpi.com In human ovarian cancer cells, deoxyschizandrin treatment led to a decrease in the activation of Akt. mdpi.com This inhibitory effect on the PI3K/Akt pathway is linked to the compound's ability to induce cell cycle arrest and inhibit cancer cell growth. mdpi.com Overexpression of Akt was found to significantly reverse the growth inhibition caused by deoxyschizandrin, confirming the pathway's role in its mechanism of action. mdpi.com Further research in bladder cancer cells has also demonstrated that deoxyschizandrin inhibits the PI3K/AKT signaling pathway, which is associated with reduced cell proliferation and migration, and the promotion of apoptosis. nih.gov Western blot analysis in these studies confirmed that deoxyschizandrin could inhibit the expression of the phosphorylated forms of PI3K and AKT (p-PI3K and p-AKT). nih.gov The regulation of this pathway is also connected to the generation of reactive oxygen species (ROS). mdpi.com
Adiponectin Receptor 2 (AdipoR2) Agonism
Deoxyschizandrin is identified as an agonist for the Adiponectin Receptor 2 (AdipoR2). scbt.comwikipedia.org Adiponectin receptors are integral in metabolic regulation, and their activation can influence processes related to glucose and lipid metabolism. nih.gov A high-throughput screening of a natural product library identified deoxyschizandrin as one of the most active agonists for AdipoR2. nih.gov This interaction suggests a potential role for deoxyschizandrin in metabolic-related therapeutic areas. nih.govselleckchem.com The IC50 value for its agonistic activity on AdipoR2 has been reported as 3.5 μM. selleckchem.com
Epidermal Growth Factor Receptor (EGFR) and SRC Family Kinase Interactions
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple signaling cascades, including the PI3K-Akt pathway, which influences cell proliferation, survival, and migration. uniprot.orgmdpi.com The SRC Family Kinases (SFKs) are non-receptor tyrosine kinases that act as crucial transducers in signaling from various receptor tyrosine kinases, including EGFR. nih.govijbs.com The cooperation between EGFR and SFKs is well-established; SFKs are often necessary for the full activation of EGFR and its downstream signaling. nih.gov While direct studies detailing the interaction of Deoxyschizandrin with EGFR and SRC are not prevalent in the provided search results, its documented effect on the downstream PI3K/Akt pathway suggests a potential point of intersection. mdpi.comnih.gov EGFR activation is a known upstream event of the PI3K/Akt pathway, and SRC can bind to activated EGFR, leading to the amplification of signals. uniprot.orgijbs.com Given that deoxyschizandrin inhibits the PI3K/Akt pathway, it could potentially interfere with the EGFR-SRC signaling complex, although specific research on this direct interaction is needed.
Modulation of Synchronized Ca²⁺ Oscillations in Neurons
In cultured hippocampal neurons, deoxyschizandrin has been observed to modulate neuronal network activities by inhibiting spontaneous and synchronous oscillations of intracellular calcium (Ca²⁺). nih.gov This effect is achieved by depressing the influx of extracellular calcium and the initiation of action potentials. nih.govscispace.com The compound was found to decrease the frequency of these Ca²⁺ oscillations and spontaneous inhibitory postsynaptic currents. nih.gov Specifically, deoxyschizandrin depresses high voltage-gated Ca²⁺ channels and voltage-gated Na⁺ channel currents. nih.gov The concentration-dependent effects show that while several combinations of piperine (B192125) and deoxyschizandrin inhibit Ca²⁺ oscillation intensity, their effect on frequency can vary from strong inhibition to slight enhancement. nih.gov This modulation of Ca²⁺ signaling and neurotransmitter release underscores its activity on neuronal network function. nih.gov
| Experimental Condition | Observed Effect of Deoxyschizandrin | Reference |
| Cultured Hippocampal Neurons | Decreased frequency of spontaneous and synchronous intracellular Ca²⁺ oscillations. | nih.gov |
| Cultured Hippocampal Neurons | Depressed high voltage-gated Ca²⁺ channel and voltage-gated Na⁺ channel currents. | nih.gov |
| Cultured Hippocampal Neurons | Inhibited spontaneous inhibitory postsynaptic currents. | nih.gov |
| Cultured Hippocampal Neurons | Modulated Ca²⁺ oscillations bidirectionally depending on concentration. | nih.gov |
Reactive Oxygen Species (ROS) Pathways in Deoxyschizandrin Activity
Reactive Oxygen Species (ROS) are highly reactive molecules that can act as signaling molecules at low to moderate concentrations but can cause cellular damage at high levels. nih.govwikipedia.org Deoxyschizandrin's activity is closely linked with ROS pathways. In human ovarian cancer cells, deoxyschizandrin was found to increase the production of ROS. mdpi.com This pro-oxidant activity appears to be a key mechanism for its anti-cancer effects, as the use of an antioxidant compromised the growth inhibition and Akt inactivation induced by deoxyschizandrin. mdpi.com The generation of ROS is believed to be responsible for the inhibition of the PI3K/Akt signaling pathway, ultimately leading to the growth inhibition of cancer cells. mdpi.com This highlights a dual role for compounds like deoxyschizandrin, which may be known for antioxidant properties in some contexts but can act as a pro-oxidant in cancer cells to induce therapeutic effects. mdpi.com
Tumor Microenvironment Modulation by Deoxyschizandrin
The tumor microenvironment, which includes immune cells like macrophages, plays a critical role in cancer progression. mdpi.com Deoxyschizandrin has been shown to modulate this environment, particularly by affecting the phenotype of tumor-associated macrophages (TAMs).
Effects on M2 Phenotype Markers in Macrophages (e.g., CD163, CD209)
Tumor-associated macrophages often display an M2 phenotype, which is characterized by the expression of markers such as CD163 and CD209 and is associated with pro-tumoral functions like angiogenesis and immunosuppression. mdpi.comfrontiersin.org Research has shown that deoxyschizandrin can inhibit the expression of these M2 phenotype markers in TAMs that were stimulated by ovarian cancer cells. mdpi.comdntb.gov.ua By suppressing the expression of CD163 and CD209, deoxyschizandrin reduces the pro-tumoral characteristics of these macrophages. mdpi.com This action is accompanied by the suppression of tumor-promoting factors that are highly expressed in TAMs, such as MMP-9, RANTES, and VEGF. mdpi.com This suggests that part of deoxyschizandrin's anti-cancer effect is derived from its ability to re-educate the tumor microenvironment by skewing macrophages away from the pro-tumoral M2 phenotype. mdpi.com
| Cell Type | Marker | Effect of Deoxyschizandrin | Reference |
| Tumor-Associated Macrophages (TAMs) | CD163 | Significant suppression of mRNA expression. | mdpi.com |
| Tumor-Associated Macrophages (TAMs) | CD209 | Significant suppression of mRNA expression. | mdpi.com |
Suppression of Tumor-Promoting Factors (e.g., MMP-9, RANTES, VEGF)
Deoxyschizandrin,(S) has been shown to modulate the tumor microenvironment by inhibiting the expression and production of key factors that promote cancer progression, including Matrix Metalloproteinase-9 (MMP-9), Regulated on Activation, Normal T cell Expressed and Secreted (RANTES, also known as CCL5), and Vascular Endothelial Growth Factor (VEGF). nih.govdntb.gov.ua This inhibitory action primarily targets tumor-associated macrophages (TAMs), which are critical components of the tumor microenvironment that can foster tumor growth, invasion, and angiogenesis. nih.govnih.govnih.gov
Research has demonstrated that Deoxyschizandrin,(S) can effectively suppress the protumoral activities of TAMs. nih.gov In studies involving macrophages stimulated by ovarian cancer cells, Deoxyschizandrin,(S) treatment led to a significant reduction in the expression of M2 phenotype markers, which are associated with a tumor-promoting macrophage profile. nih.govdntb.gov.ua Concurrently, the compound was found to inhibit the production of MMP-9, RANTES, and VEGF by these macrophages. nih.govdntb.gov.ua
The suppression of these factors is a key aspect of the anti-cancer effects of Deoxyschizandrin,(S), as it can interfere with tumor metastasis and angiogenesis. nih.gov The mechanism underlying this suppression is linked to the inhibition of signaling pathways such as the PI3K/Akt pathway, which is known to be involved in the regulation of these tumor-promoting factors. nih.govmdpi.com
Detailed Research Findings
A pivotal study investigating the effects of Deoxyschizandrin,(S) on tumor-associated macrophages, derived from THP-1 cells stimulated with conditioned medium from A2780 ovarian cancer cells, provided quantitative evidence of its suppressive activity. The study measured the mRNA and protein levels of MMP-9, RANTES, and VEGF following treatment with Deoxyschizandrin,(S) at concentrations of 15 and 30 µM for 48 hours. nih.govnih.gov
The results indicated a dose-dependent decrease in the mRNA levels of all three tumor-promoting factors. nih.govnih.gov Furthermore, the production of MMP-9, as measured in the cell culture media, was also significantly suppressed by Deoxyschizandrin,(S) treatment. nih.govnih.gov These findings suggest that Deoxyschizandrin,(S) can transcriptionally and translationally regulate the expression of these key proteins in TAMs.
Below are interactive data tables summarizing the research findings on the effect of Deoxyschizandrin,(S) on the expression of MMP-9, RANTES, and VEGF.
Table 1: Effect of Deoxyschizandrin,(S) on the mRNA Expression of Tumor-Promoting Factors in Tumor-Associated Macrophages
| Treatment Group | MMP-9 mRNA Level (Relative to Control) | RANTES mRNA Level (Relative to Control) | VEGF mRNA Level (Relative to Control) |
| Control (TAMs) | 1.00 | 1.00 | 1.00 |
| Deoxyschizandrin 15 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Deoxyschizandrin 30 µM | Further Significantly Reduced | Further Significantly Reduced | Further Significantly Reduced |
| Data derived from studies on THP-1 cells stimulated with conditioned medium from A2780 cells. nih.govnih.gov |
Table 2: Effect of Deoxyschizandrin,(S) on the Production of MMP-9 in Tumor-Associated Macrophages
| Treatment Group | MMP-9 Protein Level (Relative to Control) |
| Control (TAMs) | 1.00 |
| Deoxyschizandrin 15 µM | Significantly Reduced |
| Deoxyschizandrin 30 µM | Further Significantly Reduced |
| Data derived from studies on THP-1 cells stimulated with conditioned medium from A2780 cells. nih.govnih.gov |
These findings underscore the potential of Deoxyschizandrin,(S) to modulate the tumor microenvironment by suppressing key tumor-promoting factors, thereby inhibiting cancer progression.
Preclinical Pharmacokinetic and Metabolic Studies of Deoxyschizandrin
Metabolic Pathway Characterization of Deoxyschizandrin (B1210598)
Deoxyschizandrin undergoes extensive metabolism, primarily through oxidative pathways. Research has focused on identifying the specific metabolites formed and the enzymes responsible for these transformations.
Identification of Oxidative Metabolites (e.g., Monohydroxylated Metabolites)
Studies characterizing the oxidative pathways of deoxyschizandrin (DS) in human and rat liver microsomes have identified a key monohydroxylated metabolite: 7(S)-hydroxylated metabolite, also known as isoschizandrin (ISZ). This identification was achieved using techniques such as liquid chromatography-mass spectrometry and nuclear magnetic resonance. While ISZ is formed, its subsequent metabolism is nearly nonexistent in the presence of deoxyschizandrin. nih.govnih.gov
Further comprehensive in vivo studies in rats, utilizing ultra-high-performance liquid chromatography combined with triple TOF mass spectrometry (UPLC-Q-TOF-MS/MS), have revealed a broader spectrum of deoxyschizandrin metabolites. This research identified 51 metabolites, comprising 49 phase I and 2 phase II metabolites, in rats after oral administration. Of these, 41 metabolites were found in rat urine and 28 in rat bile. Oxidation was determined to be the primary metabolic pathway, with the methoxy (B1213986) group and the biphenyl (B1667301) cyclooctene (B146475) identified as the main metabolic sites. Additionally, conjugation with sulfate (B86663) and cysteine groups led to the formation of two phase II metabolites. nih.gov
Cytochrome P450 (CYP) Isoform Interactions of Deoxyschizandrin
Deoxyschizandrin exhibits significant interactions with the cytochrome P450 enzyme system, particularly with the CYP3A subfamily. These interactions are crucial for understanding its metabolic clearance and potential for drug-drug interactions.
Role as a Specific Probe Substrate for CYP3A4 and CYP3A5
Deoxyschizandrin has been identified as a specific probe substrate for human cytochrome P450 3A (CYP3A) enzymes, specifically CYP3A4 and CYP3A5. nih.govnih.govdntb.gov.ua In vitro studies using cDNA-expressed human CYP isoforms demonstrated that the hydroxylation of deoxyschizandrin, leading to the formation of isoschizandrin (ISZ), occurs exclusively with CYP3A4 and CYP3A5. nih.gov The formation rates of ISZ were 34.9 ± 1.4 pmol/min per pmol P450 for CYP3A4 and 15.1 ± 1.2 pmol/min per pmol P450 for CYP3A5. nih.gov Kinetic studies confirmed that deoxyschizandrin hydroxylation follows Michaelis-Menten kinetics in both human and rat liver microsomes. nih.govnih.gov This characteristic makes deoxyschizandrin a promising candidate as a novel CYP3A probe substrate for predicting metabolic modifications in CYP3A activity. nih.govnih.gov
Inhibitory Effects on CYP3A Substrates
Deoxyschizandrin has been shown to exert inhibitory effects on CYP3A activity. It competes with other well-characterized CYP3A probe substrates, such as testosterone (B1683101) (TST) and midazolam (MDZ), for mutual binding sites on CYP3A, leading to an increase in their Michaelis constant (Km). nih.govnih.gov The presence of deoxyschizandrin also reduces the binding affinities for MDZ and TST. nih.govnih.gov While it shows only slight inhibitory effects on nifedipine (B1678770) (NIF) oxidation, NIF can inhibit deoxyschizandrin hydroxylation in a noncompetitive manner. nih.govnih.gov Deoxyschizandrin has been reported to inhibit CYP3A activity with an IC50 of 6.60 μM and a Ki of 5.83 μM. medchemexpress.com Furthermore, it has been observed to inhibit midazolam catabolism, a specific CYP3A substrate, after consecutive administration. nih.govfrontiersin.org The inhibition of deoxyschizandrin on CYP3A4 and CYP3A5 has been described as time-dependent, though reversibly inhibiting CYP3A5. researchgate.net
Drug-Drug Interaction Research involving Deoxyschizandrin (e.g., Tacrolimus)
Deoxyschizandrin's interactions with CYP3A enzymes and P-glycoprotein (P-gp) contribute to its potential for drug-drug interactions, particularly with co-administered compounds that are substrates of these pathways.
Influence on Absorption and Systemic Exposure of Co-administered Compounds
Deoxyschizandrin has been shown to significantly influence the absorption and systemic exposure of co-administered compounds, notably tacrolimus (B1663567) (Tac), an immunosuppressant primarily metabolized by CYP3A4. nih.govmims.comfrontiersin.orgresearchgate.net Studies in rats have demonstrated that co-administration of deoxyschizandrin with tacrolimus leads to a remarkable increase in tacrolimus plasma concentration, a narrower inter-individual concentration fluctuation, and a shorter time to reach maximum plasma concentration (Tmax). nih.govfrontiersin.org
For instance, in a rat study, after co-administration with 150 mg/mL deoxyschizandrin, the maximum plasma concentration (Cmax) of tacrolimus increased from 14.26 ± 4.73 ng/mL to 54.48 ± 14.37 ng/mL, and the area under the curve from time zero to t (AUC0-t) increased from 95.10 ± 32.61 h/ng/mL to 315.23 ± 92.22 h/ng/mL. nih.govfrontiersin.orgresearchgate.netresearchgate.net This effect was positively correlated with the dose of deoxyschizandrin. nih.govfrontiersin.orgresearchgate.net The mechanism is attributed to deoxyschizandrin's inhibition of P-gp-mediated efflux and CYP3A-mediated catabolism of tacrolimus. nih.govfrontiersin.org These findings suggest that deoxyschizandrin could potentially improve the in vivo exposure level and stability of tacrolimus, offering a better effect compared to Wuzhi capsule at the same dose. nih.govresearchgate.netresearchgate.net
Table 1: Pharmacokinetic Parameters of Tacrolimus in Rats with and without Deoxyschizandrin Co-administration (150 mg/mL Deoxyschizandrin) nih.govfrontiersin.orgresearchgate.netresearchgate.net
| Parameter | Tacrolimus Alone (Mean ± SD) | Tacrolimus + Deoxyschizandrin (Mean ± SD) |
| Cmax (ng/mL) | 14.26 ± 4.73 | 54.48 ± 14.37 |
| AUC0-t (h·ng/mL) | 95.10 ± 32.61 | 315.23 ± 92.22 |
Deoxyschizandrin has also been suggested to be a specific substrate of OATP1B1 and can significantly stimulate the uptake of statins mediated by OATP1B1, which could provide insights into the hepatic transport of statins when co-administered with Schisandra chinensis components. taylorandfrancis.com
Modulation of Efflux Transporters (e.g., P-glycoprotein)
Deoxyschizandrin has been identified as a modulator of various drug transporters, most notably P-glycoprotein (P-gp). P-gp is an important ATP-binding cassette (ABC) drug efflux transporter expressed in various human tissues, including the intestines, liver, kidneys, and blood-brain barrier, where it limits the intracellular concentration of xenobiotics by pumping them out of cells, thereby affecting drug pharmacokinetics mims.com.
Research indicates that deoxyschizandrin effectively inhibits P-gp activity mims.comnih.govnih.gov. In Caco-2 cells, a common in vitro model for intestinal permeability, deoxyschizandrin significantly increased the transport ratios of digoxin, a known P-gp substrate, from 2.2% to 15.2% when compared to control groups mims.com. This inhibitory effect positions deoxyschizandrin as one of the most potent P-gp inhibitors among dibenzocyclooctadiene lignans (B1203133) nih.gov. Structural analysis suggests that a 1,2,3-trimethoxy moiety, a 6-acyloxy group, and the absence of a 7-hydroxy group are crucial structural features contributing to the P-gp inhibitory activity of these lignans uni.lu. The ability of deoxyschizandrin to inhibit P-gp-mediated efflux is believed to contribute to its potential to enhance the plasma concentration and bioavailability of co-administered drugs, such as tacrolimus fishersci.caresearchgate.net.
While deoxyschizandrin acts as an inhibitor of P-gp for other substrates, its own transport across the intestinal barrier appears to be primarily via passive diffusion epa.gov. Studies using Caco-2 cell monolayers showed that deoxyschizandrin transport was concentration-independent and non-polarized, with no significant involvement of MDR-mediated efflux, as verapamil (B1683045) (a P-gp inhibitor) did not affect its efflux epa.gov. This suggests that while deoxyschizandrin can modulate P-gp for other compounds, its own absorption mechanism is distinct.
Beyond P-gp, deoxyschizandrin has also been identified as a substrate of organic anion transporting polypeptide 1B1 (OATP1B1), an uptake transporter located on the sinusoidal membrane of hepatocytes fishersci.ca. In vitro studies have reported that deoxyschizandrin can promote OATP1B-mediated uptake of statins fishersci.ca.
Bioavailability Enhancement Strategies for Deoxyschizandrin
The inherent poor aqueous solubility and non-specificity of deoxyschizandrin frequently lead to low therapeutic efficacy, necessitating the development of strategies to improve its bioavailability wikipedia.orgciteab.comnih.govnih.gov. Liposome (B1194612) delivery systems have emerged as a promising approach to enhance the molecular transport and pharmacological effectiveness of deoxyschizandrin by improving its solubility and targeted delivery wikipedia.orgnih.govciteab.com.
Development and Evaluation of Liposomal Delivery Systems
The development of deoxyschizandrin-loaded liposomes (DS-lipo) has been explored to address the bioavailability challenges and to enhance its hepatic targeting and inhibitory effects on adipocyte differentiation wikipedia.orgciteab.comnih.govnih.gov. These liposomal formulations have demonstrated successful encapsulation of deoxyschizandrin, achieving an encapsulation efficiency of up to 24.14% wikipedia.orgciteab.com.
Characterization of the developed DS-lipo formulations revealed an average particle size of approximately 73.08 nm, as determined by laser light scattering (LLS) wikipedia.orgciteab.com. This size is particularly advantageous for hepatic targeting, as nanospheres around 100 nm are known to be preferentially distributed in the liver wikipedia.org. Scanning electron microscopy (SEM) images further confirmed that the prepared liposomes were spherical in shape with a uniform dispersion wikipedia.orgciteab.com. The zeta potential of these liposomes was observed to be slightly positive, at around 1.3 mV citeab.com.
Table 2: Characteristics of Deoxyschizandrin-Loaded Liposomes (DS-lipo)
| Characteristic | Value (Mean ± SD) | Method | Source |
| Encapsulation Efficiency | 24.14 ± 0.19% | - | wikipedia.orgciteab.com |
| Particle Size (Average) | 73.08 nm | LLS | wikipedia.orgciteab.com |
| Morphology | Spherical, uniform | SEM | wikipedia.orgciteab.com |
| Zeta Potential | 1.3 mV | - | citeab.com |
In Vitro Release and Stability Studies of Enhanced Formulations
In vitro release studies are crucial for understanding how a drug is released from its formulation over time, providing an indication of its in vivo performance. For deoxyschizandrin, comparative in vitro release profiles of DS-lipo and free deoxyschizandrin solution have been investigated wikipedia.orgciteab.comnih.gov. Liposomal formulations typically exhibit a more sustained release pattern compared to their free drug counterparts.
Stability studies of DS-lipo under simulated physiological conditions are essential to predict their behavior in vivo. When incubated in a 50% fetal bovine serum (FBS) solution at pH 7.4 and 37 °C, the average particle size of the deoxyschizandrin liposomes remained around 88.6 nm after 24 hours wikipedia.orgciteab.com. This indicates that the liposomes maintain their structural integrity and stability under conditions mimicking the physiological environment wikipedia.orgciteab.com. General principles for maintaining liposome stability include storage at a pH close to 7 and refrigeration (4-8°C) to minimize hydrolytic degradation, a common issue with lipid products. The inclusion of cryoprotectants and antioxidants can further enhance the stability of liposomal suspensions.
Advanced Analytical and Bioanalytical Methodologies for Deoxyschizandrin
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for isolating deoxyschizandrin (B1210598) from the complex mixtures found in Schisandra extracts, as well as for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the separation, identification, and quantification of deoxyschizandrin due to its high resolution and sensitivity. Various HPLC methods have been developed, employing different column types and mobile phase compositions to achieve optimal separation from other lignans (B1203133) and matrix components.
For instance, a common setup for deoxyschizandrin analysis involves a C18 column. One reported method used a Dikma-Diamonsil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol-water (75:25, v/v) at a flow rate of 1 mL/min, with detection at 220 nm and a column temperature of 30 °C core.ac.uk. Another method for simultaneous determination of deoxyschizandrin, schizandrin (B1681555), and schizandrin B in Schisandra chinensis employed a Kromasil-C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of MeOH-CH3CN-H2O (5:1:4) at 1 mL/min, 30 °C, and UV detection at 246 nm asianpubs.org. Deoxyschizandrin showed good linearity in the range of 0.15-9.0 µg (R² = 0.9992) with this method asianpubs.org. Furthermore, an RP-HPLC method for deoxyschizandrin and γ-schizandrin in Schisandra chinensis oil utilized a Kromasil C18 column (4.6 mm × 250 mm, 5 µm) with methanol-acetonitrile-water (43:32:25, v/v/v) as the mobile phase, a flow rate of 1.0 mL/min, and UV detection at 254 nm ingentaconnect.com. The calibration curve for deoxyschizandrin was linear in the range of 1.83–27.45 mg/L (r=0.9997) ingentaconnect.com.
Table 1: Representative HPLC Conditions for Deoxyschizandrin Analysis
| Parameter | Condition 1 core.ac.uk | Condition 2 asianpubs.org | Condition 3 ingentaconnect.com |
| Column | Dikma-Diamonsil C18 (150 mm × 4.6 mm, 5 µm) | Kromasil-C18 (250 × 4.6 mm, 5 µm) | Kromasil C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Methanol-Water (75:25, v/v) | MeOH-CH3CN-H2O (5:1:4) | Methanol-Acetonitrile-Water (43:32:25, v/v/v) |
| Flow Rate | 1 mL/min | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 246 nm | 254 nm |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Linearity Range | Not specified for quantitative analysis | 0.15-9.0 µg (R² = 0.9992) | 1.83-27.45 mg/L (r = 0.9997) |
| Purity Achieved | 98.5% (after HSCCC, determined by HPLC) core.ac.uk | Not specified for purification, quantitative method | Not specified for purification, quantitative method |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a powerful preparative technique for the separation and purification of natural products, including deoxyschizandrin, without the use of a solid support matrix, thus minimizing irreversible adsorption and sample loss core.ac.uk. This method is particularly effective for isolating deoxyschizandrin from Schisandrae Sphenantherae Fructus and Schisandra chinensis.
One successful HSCCC method for deoxyschizandrin purification from Schisandrae Sphenantherae Fructus employed a two-phase solvent system of n-hexane–ethanol (B145695)–water (6:5:4, v/v/v) core.ac.uk. Under optimized conditions, 27.1 mg of deoxyschizandrin was obtained from the crude extract with a purity of 98.5%, as determined by HPLC core.ac.uk. The retention of the stationary phase was 84.3% core.ac.uk. Another study reported the use of n-hexane-methanol-water (35:30:3, v/v) as the solvent system for separating deoxyschizandrin and gamma-schizandrin from Schisandra chinensis crude petroleum ether extracts, achieving over 98% purity for deoxyschizandrin (8 mg from 100 mg crude extract) nih.gov.
Table 2: Representative HSCCC Conditions for Deoxyschizandrin Purification
| Parameter | Condition 1 core.ac.uk | Condition 2 nih.gov |
| Solvent System | n-hexane–ethanol–water (6:5:4, v/v/v) | n-hexane-methanol-water (35:30:3, v/v) |
| Phase System | Stationary phase: upper phase; Mobile phase: lower phase | Not explicitly stated, but typically two-phase |
| Flow Rate | 2.0 mL/min | Not specified |
| Revolution Speed | 860 rpm | Not specified |
| Stationary Phase Retention | 84.3% core.ac.uk | Not specified |
| Sample Size | 160 mg crude extract | 100 mg crude petroleum ether extract |
| Purity Achieved | 98.5% (by HPLC) core.ac.uk | >98% (by HPLC) nih.gov |
| Yield | 27.1 mg core.ac.uk | 8 mg nih.gov |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers enhanced speed, sensitivity, and resolution compared to conventional HPLC, making it highly suitable for the rapid and accurate quantification and identification of deoxyschizandrin, especially in complex biological matrices or for metabolite studies.
A UPLC-Q-TOF-MS/MS strategy was developed for the in vivo screening and identification of deoxyschizandrin metabolites in rats nih.govcapes.gov.br. This method utilized a multiple mass defect filter (MMDF) combined with dynamic background subtraction (DBS) for online data acquisition, enabling the tracing of low-level metabolites nih.govcapes.gov.br. Data processing involved extracted ion chromatography (XIC), mass defect filtering (MDF), product ion filtering (PIF), and neutral loss filtering (NLF) nih.govcapes.gov.br. This approach led to the identification of 51 deoxyschizandrin metabolites, primarily through oxidation, with two phase-II metabolites formed by conjugation nih.govcapes.gov.br.
More recently, a modified UHPLC-MS/MS method was established for the rapid and simultaneous quantification of deoxyschizandrin and tacrolimus (B1663567) in rat plasma frontiersin.org. This method significantly reduced the analysis time to under 2 minutes and utilized a simple protein precipitation method for sample preparation frontiersin.org. The mobile phases were optimized for good peak shapes and resolution, with retention times of 1.9 min for deoxyschizandrin and 2.0 min for tacrolimus frontiersin.org.
Table 3: Representative UPLC-MS/MS Conditions for Deoxyschizandrin Analysis
| Parameter | Condition 1 (Metabolite Identification) nih.govcapes.gov.br | Condition 2 (Quantification in Plasma) frontiersin.org |
| Chromatography System | UPLC-Q-TOF-MS/MS | UHPLC-MS/MS |
| Column | Not explicitly detailed | Not explicitly detailed |
| Mobile Phase | Not explicitly detailed | Optimized for separation and ionization |
| Analysis Time | Not explicitly detailed | < 2 min |
| Sample Preparation | Not explicitly detailed | Protein precipitation |
| Data Acquisition | MMDF with DBS | MRM mode |
| Retention Time (Deoxyschizandrin) | Not explicitly detailed | 1.9 min frontiersin.org |
| Application | In vivo metabolite screening and identification | Simultaneous quantification with tacrolimus |
Cell Membrane Chromatography for Active Ingredient Screening
Cell membrane chromatography (CMC) is a bioanalytical technique that uses cell membranes, often enriched with specific receptors, as the stationary phase to screen for active compounds that interact with these receptors researchgate.net. This method is particularly valuable for identifying bioactive components from complex mixtures like Traditional Chinese Medicines (TCMs).
Deoxyschizandrin has been identified as a major component interacting with cell membrane receptors using vascular smooth muscle/cell membrane chromatography (VSM/CMC) researchgate.netnih.gov and cardiac muscle/cell membrane chromatography (CM/CMC) tandfonline.com. In studies screening for vasoconstriction inhibitors from Fructus Schisandrae Chinensis and Fructus Schisandrae Sphenantherae, deoxyschizandrin (DSD) and schisantherin A (STA) were identified as major components retained by VSM/CMC researchgate.netnih.gov. These retained fractions were then analyzed offline by liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netnih.gov. Competition experiments further indicated that deoxyschizandrin bound competitively to membrane receptors, suggesting its direct interaction with these cellular targets nih.gov. Similarly, CM/CMC-offline-LC/MS methods identified deoxyschizandrin and schisantherin A as main compounds from Schisandra extracts that interact with cardiac muscle cell membranes tandfonline.com.
Table 4: Application of Cell Membrane Chromatography for Deoxyschizandrin Screening
| Parameter | VSM/CMC-offline-LC-MS/MS researchgate.netnih.gov | CM/CMC-offline-LC/MS tandfonline.com |
| Cell Type (Stationary Phase) | Primary cultured vascular smooth muscle (VSM) cells from rat thoracic aortas | Rat cardiac muscle cell membranes |
| Sample Source | Extracts of Fructus Schisandrae Chinensis (FSC) and Fructus Schisandrae Sphenantherae (FSS) | Extracts of Schisandrae Chinensis Fructus (SCF) and Schisandrae Sphenantherae Fructus (SSF) |
| Analytical Coupling | Offline LC-MS/MS | Offline LC/MS |
| Identified Active Components | Deoxyschizandrin (DSD), Schisantherin A (STA) | Deoxyschizandrin (DSD), Schisantherin A (STA) |
| Interaction Mechanism | DSD bound competitively to membrane receptors; DSD and STA had partly overlapping binding sites nih.gov | Identified as receptor-binding bioactive components |
| Purpose | Screening vasoconstriction inhibitors | Identifying bioactive components for cardiac diseases |
Spectroscopic Identification and Characterization Methods
Spectroscopic techniques are essential for the definitive identification and structural elucidation of deoxyschizandrin.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of deoxyschizandrin, aiding in its identification and structural confirmation.
For deoxyschizandrin, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used, revealing a molecular ion peak at m/z: [M+Na]+ 439.16 core.ac.uk. This corresponds to the molecular formula C24H32O6, which has a molecular weight of 416.514 g·mol−1 core.ac.ukwikipedia.org. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS or MSn) are particularly valuable for elucidating the structure of deoxyschizandrin and its metabolites nih.govcapes.gov.br. For instance, UPLC-Q-TOF-MS/MS studies on deoxyschizandrin metabolites in rats utilized accurate mass measurement and fragmentation patterns of the parent drug to elucidate metabolite structures nih.govcapes.gov.br. Oxidation was identified as the main metabolic pathway, with methoxy (B1213986) groups and the biphenyl (B1667301) cyclooctene (B146475) core being common metabolic sites nih.govcapes.gov.br.
Other spectroscopic methods, such as Ultraviolet (UV) spectroscopy, are also used for characterization. Deoxyschizandrin exhibits characteristic UV absorption maxima (λmax) in methanol (B129727) at 220, 254, and 282 nm core.ac.uk. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, confirming the arrangement of atoms within the deoxyschizandrin molecule core.ac.uk.
Table 5: Spectroscopic Data for Deoxyschizandrin
| Spectroscopic Method | Key Findings | Reference |
| ESI-MS | m/z: [M+Na]+ 439.16 | core.ac.uk |
| Molecular Formula | C24H32O6 | core.ac.ukwikipedia.org |
| Molecular Weight | 416.514 g·mol−1 | wikipedia.org |
| UV (MeOH) | λmax nm: 220, 254, 282 | core.ac.uk |
| NMR | ¹H NMR and ¹³C NMR data used for structural confirmation | core.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of deoxyschizandrin. Both ¹H NMR and ¹³C NMR provide detailed information about the compound's atomic connectivity and spatial arrangement. For instance, the molecular formula of deoxyschizandrin (C24H32O6) has been confirmed through NMR data core.ac.uk.
Specific NMR data, such as chemical shifts and coupling constants, are essential for identifying deoxyschizandrin. In one study, the ¹H NMR spectrum of deoxyschizandrin's metabolite showed a doublet of the C-7-methyl (C-17) proton signal at 1.00 ppm (3H, d), which shifted downfield to 1.1 ppm (3H, d) as a singlet in the metabolite, indicating hydroxylation at C-7. The corresponding ¹³C NMR spectrum of the metabolite also exhibited a C-7 downfield shift of 18.9 ppm compared to deoxyschizandrin nih.gov. NMR spectra are typically obtained at high magnetic fields (e.g., 600 MHz) with samples dissolved in deuterated solvents like CDCl₃ nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect and characterize deoxyschizandrin based on its absorption properties. Deoxyschizandrin exhibits characteristic absorption maxima (λmax) in the UV region due to its conjugated system. Reported λmax values for deoxyschizandrin include 217 nm caymanchem.comcaymanchem.comnetascientific.com and a range of 220, 254, and 282 nm core.ac.uknih.gov. These distinct absorption patterns are utilized for its identification and quantification in various analytical methods. For instance, UV detection at 254 nm is commonly used in High-Performance Liquid Chromatography (HPLC) methods for the determination of deoxyschizandrin in Schisandra chinensis extracts and oils ingentaconnect.comresearchgate.netresearchgate.net.
Quantitative Bioanalytical Method Development for Deoxyschizandrin in Biological Matrices
Quantitative bioanalytical methods are critical for studying the pharmacokinetics of deoxyschizandrin in biological samples, such as plasma. Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are frequently used due to their sensitivity, specificity, and speed nih.govbiotech-asia.orgbiotech-asia.orgfrontiersin.org.
A sensitive LC-MS method was developed for the quantification of deoxyschizandrin in rat plasma using a 50 µL plasma sample extracted by ether nih.govbiotech-asia.orgsci-hub.se. The separation was performed on an Elite Hypersil C₁₈ column (200 mm x 4.6 mm, 5 µm) with a mobile phase of methanol-water (84:16, v/v) in isocratic mode, achieving a run time of 6.5 minutes nih.govbiotech-asia.org. Detection was carried out using positive atmospheric pressure chemical ionization (APCI) in selected ion monitoring (SIM) mode nih.govbiotech-asia.org. This method demonstrated a good linear relationship over the range of 1.0-50.0 ng/mL nih.gov.
More recently, UHPLC-MS/MS methods have been established for the rapid quantification of deoxyschizandrin in rat plasma, often within 2 minutes, using an internal standard like bifendatatum frontiersin.orgfrontiersin.orgresearchgate.net. These methods typically involve liquid-liquid extraction for plasma sample preparation and utilize a reverse-phase C18e column coupled with mobile phases containing formic acid for separation researchgate.net. The analytes are detected using a triple quadrupole tandem mass spectrometer in selected reaction monitoring (SRM) mode researchgate.net. The linearity range for deoxyschizandrin in certain quantitative analyses has been reported from 0.214–2.57 µg/mL to 5.0–51.5 µg/mL, with high correlation coefficients mdpi.com.
Quality Control and Authentication Approaches for Schisandra chinensis Extracts and Deoxyschizandrin Content
Quality control and authentication of Schisandra chinensis extracts often involve the precise determination of lignan (B3055560) content, including deoxyschizandrin, using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely adopted method for this purpose ingentaconnect.comresearchgate.netresearchgate.netasianpubs.orgjfda-online.comalliedacademies.orgnih.govmdpi.com.
HPLC methods for the simultaneous determination of deoxyschizandrin and other lignans in Schisandra chinensis have been developed. For instance, a reversed-phase HPLC method using a Kromasil C18 column (4.6 mm × 250 mm, 5 µm) with a mobile phase of methanol-acetonitrile-water (43:32:25, v/v/v) and UV detection at 254 nm has been successfully applied for the quality control of Schisandra chinensis oil ingentaconnect.com. This method showed linearity for deoxyschizandrin in the range of 1.83–27.45 mg/L with high recovery rates (102.2%) ingentaconnect.com.
Another HPLC method for simultaneous determination of deoxyschizandrin, schizandrin, and schizandrin B in Schisandra chinensis utilizes a Kromasil-C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of MeOH-CH₃CN-H₂O (5:1:4) and UV detection at 246 nm asianpubs.org. This method demonstrated good linearity for deoxyschizandrin in the range of 0.15–9.0 µg (R² = 0.9992) and an average recovery of 97.1% asianpubs.org.
For comprehensive quality analysis, RP-HPLC methods have been developed to simultaneously determine up to eleven bioactive lignans, including deoxyschizandrin, in raw and processed Schisandra chinensis fructus jfda-online.com. These methods typically involve methanol as a solvent for preparing standard stock solutions and demonstrate excellent linearity (r ≥ 0.9995) within specific linear ranges for deoxyschizandrin (e.g., 5.16–30.96 µg/mL), with average recoveries ranging from 97.74% to 102.71% jfda-online.com. The stability of Schisandra chinensis sample solutions for these analyses has been confirmed to be stable within 72 hours at room temperature jfda-online.com.
The content of deoxyschizandrin can vary significantly depending on the plant part and cultivation conditions. For example, in Schisandra chinensis callus cultures, deoxyschizandrin amounts ranged from 34.23 to 308.51 mg per 100 g dry weight, with maximum amounts obtained on specific Murashige and Skoog (MS) medium variants nih.gov. These amounts were notably higher than those found in the leaves (41.01 mg/100 g DW) and fruits (60.72 mg/100 g DW) of the native plant nih.gov.
Schisandra chinensis extracts are often analyzed by UPLC-QTOF-MS for metabolic profiling, which can identify and quantify deoxyschizandrin along with other lignans frontiersin.orgresearchgate.net. The content of deoxyschizandrin in different parts of Schisandra chinensis has been observed to follow the order: fruit (SF) > root (SR) > stem (SS) > leaf (SL) frontiersin.org.
Q & A
Q. What validated analytical methods are recommended for quantifying deoxyschizandrin (S) in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) are widely used. For example, UPLC-Q-TOF-MS/MS enables high-resolution metabolite identification in plasma, bile, urine, and fecal samples . LC-MS/MS methods are preferred for pharmacokinetic studies due to their sensitivity and specificity in detecting deoxyschizandrin and its metabolites in rat plasma . Key parameters include a linear range of 1–500 ng/mL, recovery rates >85%, and intra-day precision <15% RSD.
Q. How can researchers optimize extraction protocols for deoxyschizandrin (S) from plant sources?
Ethanol-water mixtures (70–80% ethanol) are effective for extracting lignans like deoxyschizandrin from Schisandra chinensis. Ultrasonic-assisted extraction (UAE) at 50°C for 30–60 minutes maximizes yield while minimizing thermal degradation . Purity can be enhanced using macroporous resin chromatography (e.g., AB-8 resin) with gradient elution. Validate extraction efficiency via HPLC-UV at 254 nm, comparing against certified reference standards .
Q. What in vitro models are suitable for preliminary screening of deoxyschizandrin’s pharmacological activity?
Use immortalized cell lines (e.g., HepG2 for hepatoprotective studies or BMDM macrophages for anti-inflammatory assays). For cytotoxicity screening, the CCK-8 assay is recommended, with IC50 values calculated using nonlinear regression (e.g., 200 μM in BMDM cells at 24 hours ). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with ≥3 biological replicates.
Advanced Research Questions
Q. How does deoxyschizandrin (S) modulate the NLRP3 inflammasome and NF-κB pathways in macrophages?
Deoxyschizandrin inhibits NLRP3 inflammasome assembly by suppressing ASC speck formation and caspase-1 activation. At 50–200 μM, it reduces IL-1β secretion by 40–70% in LPS/ATP-primed BMDM cells . Concurrently, it downregulates NF-κB (p65) nuclear translocation, as shown via immunofluorescence and Western blot (30% reduction at 200 μM ). Experimental design should include:
- Positive controls : MCC950 (NLRP3 inhibitor) or BAY11-7082 (NF-κB inhibitor).
- Key readouts : Pro-IL-1β, cleaved caspase-1 (p20), and NLRP3 protein levels.
Q. What strategies resolve contradictions in reported pharmacokinetic interactions between deoxyschizandrin and tacrolimus?
Contradictions arise from variable dosing regimens and metabolic enzyme inhibition (e.g., CYP3A4). A validated UHPLC-MS/MS method demonstrated that co-administering deoxyschizandrin (50 mg/kg) with tacrolimus in rats increases tacrolimus’s Cmax by 150% and AUC by 200% . To address discrepancies:
Q. How can network pharmacology and metabolomics elucidate deoxyschizandrin’s polypharmacology?
Integrate UPLC-Q-TOF-MS/MS-based metabolomics with pathway enrichment analysis (e.g., KEGG, GO). For example, deoxyschizandrin’s metabolites (e.g., hydroxylated and glucuronidated derivatives) correlate with TGF-β and PI3K-AKT pathway modulation in pulmonary fibrosis models . Use software like MetaboAnalyst 5.0 for data integration and Cytoscape 3.8 for network visualization.
Q. What experimental designs validate deoxyschizandrin’s synergistic effects with chemotherapeutics like gemcitabine?
Adopt a factorial design with varying dose combinations (e.g., deoxyschizandrin: 10–100 μM; gemcitabine: 0.1–10 μM). Assess synergy via the Chou-Talalay combination index (CI):
- CI < 1 : Synergy (e.g., CI = 0.6 at 50 μM deoxyschizandrin + 1 μM gemcitabine in HepG2 cells ).
- Assays : Apoptosis (Annexin V/PI staining), cell cycle (propidium iodide), and Western blot for Bax/Bcl-2 ratios.
Methodological and Reporting Standards
Q. How should researchers address variability in deoxyschizandrin’s bioactivity across studies?
- Batch consistency : Certify compound purity (≥98% via HPLC) and use the same supplier for all experiments.
- Data normalization : Express results relative to vehicle controls and account for inter-lab variability in cell passage numbers.
- Meta-analysis : Use RevMan 5.4 to pool data from ≥3 independent studies, applying random-effects models for heterogeneity .
Q. What are the best practices for reporting deoxyschizandrin-related findings in peer-reviewed journals?
- Experimental section : Detail extraction protocols, LC-MS parameters, and statistical tests (e.g., one-way ANOVA with Tukey post-hoc).
- Data deposition : Upload raw metabolomics data to repositories like MetaboLights or GNPS.
- Ethics compliance : For animal studies, include IACUC approval numbers and ARRIVE 2.0 guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
